molecular formula C19H26N2O B2960696 3-cyclopentyl-N-((1,2-dimethyl-1H-indol-5-yl)methyl)propanamide CAS No. 852137-06-5

3-cyclopentyl-N-((1,2-dimethyl-1H-indol-5-yl)methyl)propanamide

Cat. No.: B2960696
CAS No.: 852137-06-5
M. Wt: 298.43
InChI Key: GHPSRLITHCRJPE-UHFFFAOYSA-N
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Description

3-Cyclopentyl-N-((1,2-dimethyl-1H-indol-5-yl)methyl)propanamide is a complex organic compound featuring a cyclopentyl group, an indole moiety, and an amide functional group

Synthetic Routes and Reaction Conditions:

  • Indole Synthesis: The indole core can be synthesized through the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones under acidic conditions.

  • Cyclopentyl Addition: The cyclopentyl group can be introduced via a Friedel-Crafts alkylation reaction, where cyclopentyl chloride reacts with indole in the presence of a strong Lewis acid like aluminum chloride.

  • Amide Formation: The amide bond can be formed through the reaction of the indole derivative with 3-cyclopentylpropanoic acid using coupling agents like DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods: Industrial production of this compound involves optimizing the above synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to minimize waste and improve efficiency.

Types of Reactions:

  • Oxidation: The indole nitrogen can be oxidized to form indole-5-carboxaldehyde or indole-5-carboxylic acid.

  • Reduction: The indole ring can undergo reduction to form indole-5-methanol or indole-5-ethanol.

  • Substitution: The cyclopentyl group can be substituted with other alkyl or aryl groups through various substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and Dess-Martin periodinane.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Substitution reactions typically use strong bases or nucleophiles, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation Products: Indole-5-carboxaldehyde, Indole-5-carboxylic acid.

  • Reduction Products: Indole-5-methanol, Indole-5-ethanol.

  • Substitution Products: Various alkyl or aryl-substituted cyclopentyl derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It has shown potential as a bioactive molecule in various biological assays, including antimicrobial and anticancer activities. Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of inflammatory and neurodegenerative diseases. Industry: Its unique structure makes it valuable in the design of new materials and catalysts for industrial applications.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism may involve binding to active sites, inhibiting enzymatic activity, or modulating signaling pathways. Further research is needed to elucidate the precise molecular pathways involved.

Comparison with Similar Compounds

  • Indole-3-carboxamide: Similar in structure but lacks the cyclopentyl group.

  • N-Indolylacetamide: Similar indole derivative but with a different amide group.

  • Cyclopentylindole derivatives: Various derivatives with different substituents on the indole ring.

Uniqueness: The presence of both the cyclopentyl group and the dimethylated indole moiety gives this compound unique chemical and biological properties compared to its analogs.

This comprehensive overview highlights the significance of 3-cyclopentyl-N-((1,2-dimethyl-1H-indol-5-yl)methyl)propanamide in scientific research and its potential applications across various fields. Further studies are essential to fully understand its properties and harness its full potential.

Properties

IUPAC Name

3-cyclopentyl-N-[(1,2-dimethylindol-5-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O/c1-14-11-17-12-16(7-9-18(17)21(14)2)13-20-19(22)10-8-15-5-3-4-6-15/h7,9,11-12,15H,3-6,8,10,13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHPSRLITHCRJPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)CCC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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